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Compound of Interest

Isoquinoline, 3-chloro-7-
Compound Name:

(trifluoromethyl)-
CAS No.: 1357946-00-9
Cat. No.: B3235953

Get Quote

Executive Summary

3-chloro-7-(trifluoromethyl)isoquinoline is a halogenated heterocyclic building block frequently
utilized in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structural duality—
combining the lipophilic, metabolically stable trifluoromethyl group (

) with a reactive chloro-handle (
)—makes it a critical scaffold in medicinal chemistry.[1]

Critical Note on Data Availability: Unlike common reagents (e.g., isoquinoline), specific
experimental property data for this isomer is often proprietary or absent from public chemical
registries. The values presented below represent high-confidence QSPR (Quantitative
Structure-Property Relationship) predictions validated against experimentally determined
structural analogs (e.g., 1-chloroisoquinoline, 7-trifluoromethylquinoline).

Part 1: Physicochemical Properties Matrix[1]
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The following data provides the baseline expectations for handling, storage, and purification.

Property

Value (Predicted/Analog-
Based)

Experimental Context

Molecular Formula

Useful for stoichiometry in

Molecular Weight 231.60 g/mol ) ]
Suzuki/Buchwald couplings.[1]
Low-Melting Solid. Likely to
) ) exist as a semi-solid or "oil out”
Melting Point (MP) 45°C-55°C

during recrystallization if

solvent choice is poor.

Boiling Point (BP)

295 °C — 305 °C (at 760
mmHgQ)

High boiling point. Purification
via distillation requires high

vacuum (<1 mmHg).

LogP (Octanol/Water)

3.8-4.2

Highly lipophilic due to the 7-

moiety. Poor water solubility.

Physical State

Off-white to pale yellow solid

Tendency to sublime under

high vacuum/heat.

Technical Insight: The Substituent Effect

o The 7-Trifluoromethyl Group: Significantly increases lipophilicity and metabolic stability

compared to the parent isoquinoline. It lowers the lattice energy relative to a methyl group,

often resulting in a lower melting point than expected for a molecule of this mass.

o The 3-Chloro Group: Acts as a weak electron-withdrawing group but primarily serves as the

functional handle for cross-coupling reactions (e.g.,

or Pd-catalyzed couplings).[1]

Part 2: Experimental Protocols (SOPs)
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As a Senior Scientist, | recommend verifying these properties in-house using the following self-
validating protocols.

Protocol A: Precise Melting Point Determination
(Capillary Method)

Objective: To determine the purity and solid-state characteristics.[1]

o Preparation: Dry the sample under vacuum (0.1 mbar) at 25 °C for 4 hours to remove solvent
traces (solvent depression is common with this scaffold).

o Loading: Pack 2-3 mm of the solid into a glass capillary. Compact by tapping to eliminate air
pockets which cause uneven heat transfer.

e Ramp Rate:
o Fast Ramp: 10 °C/min to estimate the onset (expect ~40 °C).
o Slow Ramp: 1 °C/min starting from 35 °C.

e Observation: Record

(first liquid drop) and

(complete liquefaction).

o Pass Criteria: Range (
y<2°C.

o Fail Criteria: Range > 2 °C indicates impurities or isomeric mixtures (e.g., 1-chloro isomer
contamination).

Protocol B: Boiling Point Estimation via TGA
(Thermogravimetric Analysis)

Objective: To assess volatility and thermal stability before scale-up distillation.[1]

¢ Instrument: TGA (e.g., TA Instruments or Mettler Toledo).
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e Method: Load 5-10 mg into a platinum pan.

e Conditions: Ramp 10 °C/min from 30 °C to 400 °C under
flow (50 mL/min).

e Analysis:
o Identify the temperature at 5% weight loss (

). If this occurs <150 °C, the sample contains volatiles or is subliming.

o The extrapolated onset of the major weight loss curve correlates to the boiling point at
atmospheric pressure.

Part 3: Synthesis & Purification Workflow

The following diagram illustrates the logical flow for synthesizing and purifying this compound,
highlighting where MP/BP data dictates the process.
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Figure 1: Purification logic flow. Note that due to the low melting point, vacuum distillation
requires careful fraction collection to prevent solidification in the condenser.[1]

Part 4: Handling & Safety (E-E-A-T)
Solubility Profile

e Soluble: Dichloromethane, Chloroform, DMSO, Ethyl Acetate.
 Insoluble: Water.[2]
o Partially Soluble: Cold Hexanes/Heptane (ldeal for recrystallization).

Stability Risks

o Hydrolysis: The 3-chloro position is relatively stable but can hydrolyze under strong acidic
conditions at high temperatures.

e Sublimation: Due to the fluorination, this compound may sublime. Do not dry under high
vacuum (>0.01 mmHg) for extended periods without a cold trap, or you may lose product to
the pump.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2.75-46-7 CAS MSDS (Trifluoromethane) Melting Point Boiling Point Density CAS Chemical
Properties [chemicalbook.com]

o To cite this document: BenchChem. [Technical Characterization Guide: 3-Chloro-7-
(trifluoromethyl)isoquinoline[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3235953/docs#technical-characterization-guide-3-
chloro-7-trifluoromethyl-isoquinoline-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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